

Spectroscopic and Synthetic Profile of 2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B112045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a plausible synthetic pathway for **2-Methoxypyrimidine-4-carbaldehyde**. This document is intended to serve as a valuable resource for researchers engaged in drug discovery, medicinal chemistry, and organic synthesis.

Spectroscopic Data

While a complete set of experimentally determined spectra for **2-Methoxypyrimidine-4-carbaldehyde** is not readily available in the public domain, this section presents predicted mass spectrometry data and expected characteristics for NMR and IR spectroscopy based on structurally related compounds.

Mass Spectrometry

Predicted mass spectrometry data for **2-Methoxypyrimidine-4-carbaldehyde** (Molecular Formula: $C_6H_6N_2O_2$) is available from public databases.[\[1\]](#)

Table 1: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	139.05020
[M+Na] ⁺	161.03214
[M-H] ⁻	137.03564
[M+NH ₄] ⁺	156.07674
[M+K] ⁺	177.00608
[M] ⁺	138.04237

Source: PubChem CID 10329356[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the target compound is not directly available. However, the expected chemical shifts can be estimated based on the analysis of similar pyrimidine and aldehyde-containing molecules.[2][3]

Table 2: Expected ¹H and ¹³C NMR Spectral Data

Nucleus	Functional Group	Expected Chemical Shift (ppm)	Notes
¹ H	Aldehyde (-CHO)	9.5 - 10.5	Singlet
Aromatic (pyrimidine ring)		7.0 - 9.0	Doublets or multiplets
Methoxy (-OCH ₃)		~ 4.0	Singlet
¹³ C	Carbonyl (C=O)	185 - 195	
Aromatic (pyrimidine ring)		110 - 170	
Methoxy (-OCH ₃)		50 - 60	

Infrared (IR) Spectroscopy

The expected IR absorption bands for **2-Methoxypyrimidine-4-carbaldehyde** are based on the characteristic frequencies of its functional groups.[\[4\]](#)

Table 3: Expected FT-IR Spectral Data

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (aldehyde)	Stretching	2820 and 2720	Weak
C=O (aldehyde)	Stretching	~ 1700	Strong
C=N (pyrimidine)	Stretching	1520 - 1580	Medium-Strong
C=C (pyrimidine)	Stretching	1400 - 1600	Medium-Strong
C-O (methoxy)	Stretching	1000 - 1250	Strong
Aromatic C-H	Bending (out-of-plane)	750 - 900	Strong

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Methoxypyrimidine-4-carbaldehyde**, adapted from methodologies used for similar compounds.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

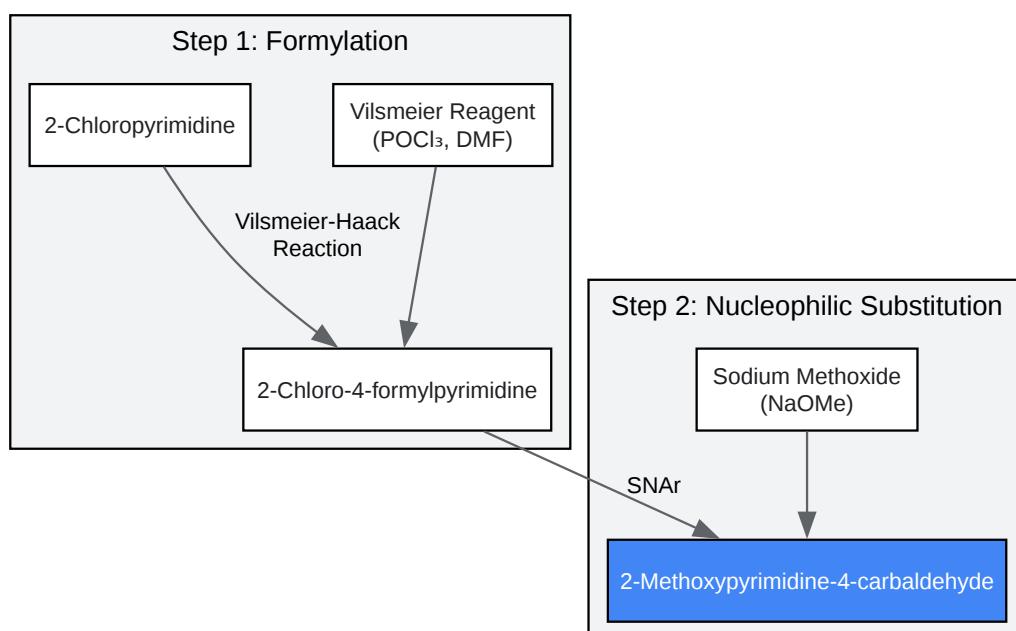
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

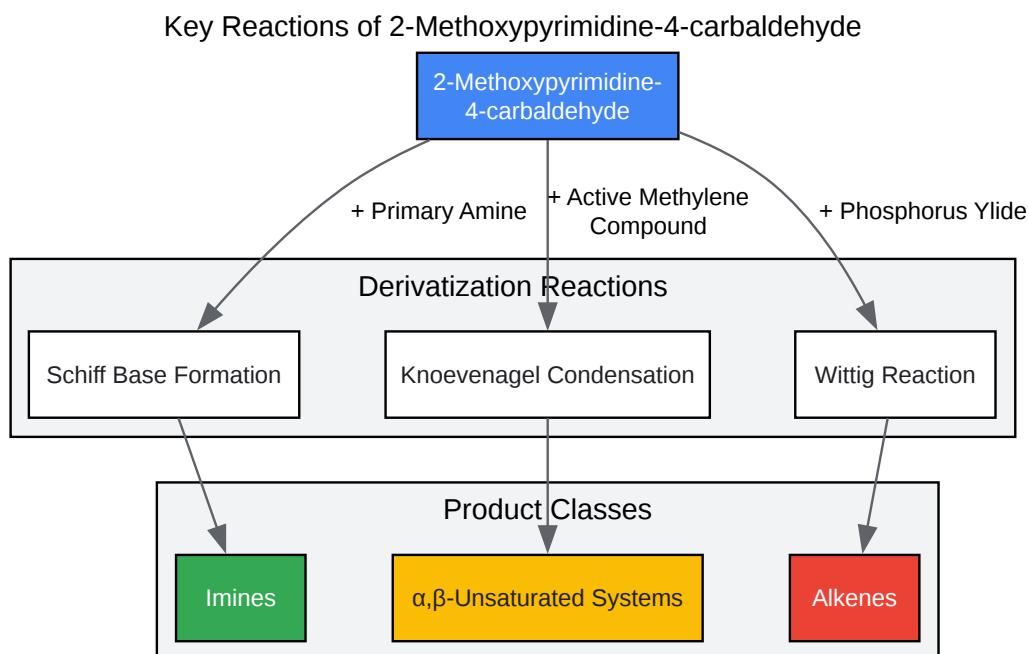
Mass Spectrometry (MS)


- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

- Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ESI source.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

Synthetic Pathway and Reactions

A plausible synthetic route to **2-Methoxypyrimidine-4-carbaldehyde** involves a two-step process starting from a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic systems, which can be followed by a nucleophilic substitution to introduce the methoxy group.


Plausible Synthetic Pathway for 2-Methoxypyrimidine-4-carbaldehyde

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **2-Methoxypyrimidine-4-carbaldehyde**.

2-Methoxypyrimidine-4-carbaldehyde can serve as a versatile building block in organic synthesis. The aldehyde functionality allows for a variety of subsequent reactions to construct more complex molecules.

[Click to download full resolution via product page](#)

Caption: Common derivatization reactions of **2-Methoxypyrimidine-4-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methoxypyrimidine-4-carbaldehyde (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112045#spectroscopic-data-for-2-methoxypyrimidine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com